molecular formula C10H18N2O2 B13332697 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B13332697
M. Wt: 198.26 g/mol
InChI Key: YKJMDZPWYWZNEA-UHFFFAOYSA-N
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Description

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone, 2,4-dinitrophenylhydrazine, and sarcosine ethyl ester can lead to the formation of the desired compound through a series of steps .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C10H18N2O2/c1-11-4-5-12-6-8(10(13)14)2-3-9(12)7-11/h8-9H,2-7H2,1H3,(H,13,14)

InChI Key

YKJMDZPWYWZNEA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2CC(CCC2C1)C(=O)O

Origin of Product

United States

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